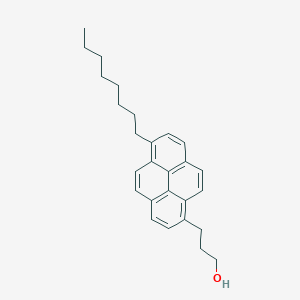
3-(6-Octylpyren-1-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Octylpyren-1-yl)propan-1-ol is an organic compound with the molecular formula C({27})H({32})O It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with an octyl chain and a propanol group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Octylpyren-1-yl)propan-1-ol typically involves a multi-step process. One common method starts with the pyrene derivative, which undergoes a Friedel-Crafts alkylation to introduce the octyl group. This is followed by a Grignard reaction to attach the propanol group. The reaction conditions often involve the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and magnesium for the Grignard reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
3-(6-Octylpyren-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are often used.
Substitution: Reagents like thionyl chloride (SOCl(_2)) and phosphorus tribromide (PBr(_3)) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
科学研究应用
3-(6-Octylpyren-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
作用机制
The mechanism of action of 3-(6-Octylpyren-1-yl)propan-1-ol involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways .
相似化合物的比较
Similar Compounds
- 3-(Anthracen-9-yl)propan-1-ol
- 1-(Pyridine-3-yl)propan-1-ol
- 3-(Phenanthren-9-yl)propan-1-ol
Uniqueness
3-(6-Octylpyren-1-yl)propan-1-ol is unique due to its specific structural features, such as the octyl chain and the pyrene core. These features confer distinct physical and chemical properties, making it suitable for specialized applications in materials science and biological research .
属性
CAS 编号 |
918973-91-8 |
|---|---|
分子式 |
C27H32O |
分子量 |
372.5 g/mol |
IUPAC 名称 |
3-(6-octylpyren-1-yl)propan-1-ol |
InChI |
InChI=1S/C27H32O/c1-2-3-4-5-6-7-9-20-11-13-22-16-18-25-21(10-8-19-28)12-14-23-15-17-24(20)26(22)27(23)25/h11-18,28H,2-10,19H2,1H3 |
InChI 键 |
XOWQDZOFEAHKTR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















